molecular formula C18H20N2O5S B2447796 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide CAS No. 922051-06-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2447796
CAS No.: 922051-06-7
M. Wt: 376.43
InChI Key: NPOMSPJFLWJGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Tetrahydrobenzo[b][1,4]oxazepine Derivatives : A novel synthesis method using a one-pot multicomponent reaction involving 2-aminophenols and Meldrum's acid results in the formation of tetrahydrobenzo[b][1,4]oxazepine derivatives at ambient temperatures (Shaabani et al., 2010).
  • Facile Construction of Heterocyclic Systems : Utilizing condensation of 2-(1H-pyrazol-5-yl)phenols with 1-chloro-2-nitrobenzenes, a process that involves tandem aromatic nucleophilic substitution and Smiles rearrangement, results in the formation of pyrazolo-fused dibenzo[b,f][1,4]oxazepines (Sapegin et al., 2012).

Chemical Modifications and Applications

  • Novel Scaffolds for Drug Discovery : The design and synthesis of tricyclic scaffolds combining a substituted pyranose ring with seven-membered rings of tetrahydrobenzo[e][1,4]diazepin-5-one and the corresponding oxazepine have been explored for potential applications in drug discovery (Abrous et al., 2001).
  • Development of Carbonic Anhydrase Inhibitors : The creation of [1,4]oxazepine-based primary sulfonamides demonstrates strong inhibition of human carbonic anhydrases, highlighting the potential for therapeutic applications (Sapegin et al., 2018).

Novel Synthesis Approaches

  • Microwave Assisted Synthesis : The use of microwave heating has been applied for the efficient synthesis of benzenesulfonamide derivatives, showcasing a method that could be utilized for the synthesis of related compounds (Sojitra et al., 2016).
  • Eco-friendly Synthesis in Aqueous Media : A green chemistry approach has been developed for synthesizing malonamide and tetrahydrobenzo[b][1,4]oxazepine derivatives using a special, efficient, and reusable catalytic system in aqueous media (Babazadeh et al., 2016).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-18(2)11-25-16-10-12(4-9-15(16)19-17(18)21)20-26(22,23)14-7-5-13(24-3)6-8-14/h4-10,20H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOMSPJFLWJGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.